Superior In Vitro Binding Affinity (Ki) Compared to Reference A2A Antagonists
In vitro competition binding assays demonstrate that MNI-444 has a Ki of 2.8 nM for the human A2A receptor (hA2AR), which is more potent than the reference A2A antagonist tozadenant (Ki = 11.5 nM) and comparable to preladenant [1]. This high affinity contributes to the tracer's excellent specific binding in vivo.
| Evidence Dimension | Binding affinity (Ki) for human A2A receptor |
|---|---|
| Target Compound Data | 2.8 nM (hA2AR) |
| Comparator Or Baseline | Tozadenant: 11.5 nM (hA2AR) |
| Quantified Difference | MNI-444 Ki is ~4-fold lower (higher affinity) than tozadenant |
| Conditions | In vitro radioligand binding assay using [3H]ZM241385 |
Why This Matters
Higher affinity translates to improved target engagement at lower tracer doses, reducing nonspecific binding and enhancing image contrast.
- [1] Lai TH, Toussaint M, Teodoro R, Dukić-Stefanović S, Kranz M, Deuther-Conrad W, Moldovan RP, Brust P. Development of highly affine fluorinated ligands and 18F-labelled radiotracers for PET imaging of the adenosine A2A receptor. Int J Mol Sci. 2021;22(3):1182. View Source
